molecular formula C23H23NO2 B14053956 Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester CAS No. 101130-95-4

Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester

Cat. No.: B14053956
CAS No.: 101130-95-4
M. Wt: 345.4 g/mol
InChI Key: OCKJDNBLMKZQDN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester (IUPAC name) is a benzoic acid derivative characterized by a bis(phenylmethyl)amino substituent at the para position and an ethyl ester group. This compound belongs to a broader class of benzoic acid esters, which are widely utilized in pharmaceuticals, agrochemicals, and specialty chemicals due to their tunable solubility, stability, and bioactivity .

Properties

CAS No.

101130-95-4

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-(dibenzylamino)benzoate

InChI

InChI=1S/C23H23NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3

InChI Key

OCKJDNBLMKZQDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The bis(phenylmethyl)amino group can be introduced through a nucleophilic substitution reaction involving a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bis(phenylmethyl)amino group may play a crucial role in binding to these targets, while the ester functional group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Varied Amino Substituents

Several benzoic acid ethyl esters with modified amino groups are documented, highlighting the impact of substituents on physicochemical and functional properties:

Compound Name Substituent Structure Key Properties/Applications Reference
Benzoic acid, 4-[[(butylphenylamino)methylene]amino]-, ethyl ester Butylphenylamino group Likely UV-absorbing properties; used in polymer stabilization
Benzoic acid, 4-((phenylmethylene)amino)-, ethyl ester Phenylmethyleneamino group Potential use in Schiff base chemistry or coordination complexes
Benzoic acid, 4-[[(2-propenyloxy)carbonyl]amino]-, ethyl ester Propenyloxycarbonylamino group Intermediate in agrochemical synthesis
Benzoic acid, 4-(dimethylamino)-, ethyl ester Dimethylamino group Enhanced lipophilicity; potential fluorescence or bioactivity

Key Observations :

  • Applications: Amino substituents influence applications. For example, UV-absorbing groups (e.g., butylphenylamino) are used in polymer stabilization, while propenyloxycarbonyl derivatives serve as agrochemical intermediates .

Comparison with Simpler Benzoic Acid Esters

Simpler esters, such as ethyl p-aminobenzoate (benzocaine) or methyl benzoate, lack complex amino substituents but provide baseline data for ester functionality:

Compound Name Substituent Key Properties/Applications Reference
Benzoic acid ethyl ester No amino substituent Aroma compound in kiwifruit; contributes to fruity fragrance
Ethyl p-aminobenzoate Para-amino group Local anesthetic (benzocaine); blocks sodium channels
Benzoic acid, 4-ethoxy-, ethyl ester Ethoxy group Antioxidant properties; biomarker in cancer studies

Key Observations :

  • Bioactivity: The bis(phenylmethyl)amino group in the target compound may confer unique bioactivity distinct from simpler esters. For instance, ethyl p-aminobenzoate (benzocaine) is a well-known anesthetic, while the target compound’s bulky substituents might enable interactions with protein targets or enzymes .
  • Solubility: The ethyl ester group enhances lipid solubility compared to free carboxylic acids, facilitating membrane permeability. However, bulky amino groups (e.g., bis(phenylmethyl)) could reduce aqueous solubility .

Key Observations :

  • The target compound’s bis(phenylmethyl)amino group may require multi-step synthesis, including alkylation of aniline derivatives followed by esterification.
  • Functionalization of the amino group (e.g., with sulfonyl or acetyl moieties) is common in drug design to modulate bioavailability .

Key Observations :

  • The target compound’s bis(phenylmethyl)amino group may position it for use in drug delivery systems or as a ligand in catalysis, leveraging its steric bulk for selective interactions.

Biological Activity

Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a bis(phenylmethyl)amino substituent and an ethyl ester functional group. Its molecular formula is C20_{20}H23_{23}N1_{1}O2_{2}, and it has a molecular weight of approximately 357.43 g/mol. The unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in pharmacological research.

Synthesis

The primary synthetic route for this compound involves the esterification of benzoic acid derivatives with ethyl alcohol, typically using an acid catalyst under reflux conditions in organic solvents like toluene or dichloromethane.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Effects

In vitro studies have demonstrated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways or the inhibition of certain enzymes critical for cancer cell proliferation. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their structure and unique features:

Compound NameStructureUnique Features
Benzoic acid, 4-amino-, methyl esterMethyl ester instead of ethyl esterLower lipophilicity
Benzoic acid, 4-ethylamino-, ethyl esterEthylamino group instead of bis(phenylmethyl)aminoDifferent biological activity profile
Benzoic acid, 4-(dimethylamino)-, bis(phenylmethyl)azanyl esterContains a dimethylamino groupAltered reactivity profile

The presence of the bis(phenylmethyl)amino group in this compound significantly influences its chemical reactivity and biological activity compared to other compounds in this category.

Case Studies

Several case studies have been conducted to investigate the biological effects of benzoic acid derivatives:

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against common pathogenic bacteria. Results indicated a significant reduction in bacterial viability at varying concentrations, supporting its potential as an antimicrobial agent.
  • Cancer Cell Line Experiment : In a laboratory setting, researchers treated various cancer cell lines with the compound. The findings revealed that higher concentrations led to increased apoptosis rates compared to control groups, suggesting its promise as an anticancer therapeutic.
  • Mechanistic Study : Further investigations aimed at understanding the underlying mechanisms revealed that the compound might interact with specific enzymes involved in cell cycle regulation, leading to growth inhibition in cancer cells.

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